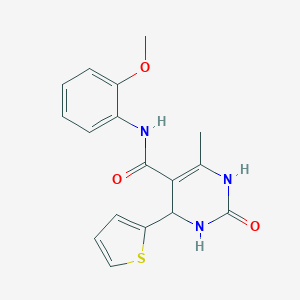

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

N-(2-Methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative with a thiophene substituent at the C4 position and a 2-methoxyphenyl carboxamide group at N1. This scaffold is pharmacologically significant due to its structural similarity to Biginelli reaction products, which are known for diverse bioactivities, including enzyme inhibition and antitumor effects . The thiophene moiety enhances π-π interactions in biological targets, while the methoxyphenyl group contributes to lipophilicity and binding affinity .

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-14(15(20-17(22)18-10)13-8-5-9-24-13)16(21)19-11-6-3-4-7-12(11)23-2/h3-9,15H,1-2H3,(H,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRSXKKRGFHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as compound 1) is a heterocyclic organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17N3O3S

- Molecular Weight : 343.4 g/mol

- CAS Number : 332373-32-7

The structural features of compound 1 include a pyrimidine ring fused with a thiophene ring and a carboxamide group. These structural elements contribute to its unique electronic properties and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated that it exhibits cytotoxic effects against various human cancer cell lines. For example, it has shown selective activity against HepG2 (liver cancer) and NCI-H661 (lung cancer) cells with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicates that modifications to the thiophene and pyrimidine rings can enhance its anticancer efficacy .

Enzyme Inhibition

Compound 1 has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The inhibition is characterized as time-dependent and irreversible, suggesting a covalent interaction with the enzyme's active site. This makes it a candidate for therapeutic applications in conditions such as vasculitis and cardiovascular diseases .

The mechanism by which compound 1 exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to the active site of MPO, inhibiting its enzymatic activity. This interaction can alter downstream signaling pathways associated with inflammation .

- Cell Cycle Arrest : In cancer cells, compound 1 induces cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs).

In Vivo Studies

In preclinical studies conducted on cynomolgus monkeys, oral administration of compound 1 resulted in significant inhibition of plasma MPO activity. These findings support its potential as a therapeutic agent for inflammatory conditions .

Comparative Efficacy

A comparative analysis of various derivatives of tetrahydropyrimidine compounds revealed that those with substituted aromatic groups exhibited enhanced biological activities. For instance, compounds with methoxy or chloro substitutions showed improved selectivity towards cancer cell lines compared to their unsubstituted counterparts .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has garnered attention for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in tumor progression .

Additionally, this compound may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate due to its ability to modulate inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation-related diseases .

Materials Science

The electronic properties of the thiophene and pyrimidine rings make this compound valuable in the development of organic semiconductors and conductive polymers . Research indicates that compounds containing thiophene can be used in organic photovoltaic devices due to their ability to facilitate charge transport . The incorporation of this compound into polymer matrices could enhance the conductivity and stability of electronic materials.

Biological Research

In biological research, N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is utilized as a molecular probe to study protein interactions and biological pathways. Its ability to bind selectively to certain proteins makes it a useful tool for elucidating biochemical mechanisms. Furthermore, preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

Case Studies and Experimental Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations at the C4 Position

Aryl vs. Heteroaryl Substituents

- Furan-2-yl (Analog from ) : Demonstrates antioxidant activity (DPPH scavenging IC₅₀ = 0.6 mg/mL) but weaker enzyme inhibition compared to thiophene derivatives, attributed to reduced aromaticity .

Halogenated Aryl Groups

Modifications at the N1 Position

Enzyme Inhibition

- Thymidine Phosphorylase (TP) : The target compound’s thiophene moiety shows moderate inhibition, while methyl carboxylate derivatives (e.g., methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-tetrahydropyrimidine-5-carboxylate) exhibit higher potency (IC₅₀ = 38.1 µM) due to ester group flexibility .

- Cytochrome c Oxidase : Thiophene derivatives show negligible inhibition, whereas nitro-substituted analogues display weak activity (IC₅₀ > 100 µM) .

Antioxidant Activity

- Thiophene vs.

Physicochemical Properties

- Solubility : Thiophene derivatives exhibit moderate aqueous solubility (logP ~2.5), whereas nitro- and chloro-substituted analogues are more lipophilic (logP >3.0) .

- Thermal Stability : Thiophene-containing compounds decompose at ~200–250°C, while nitro-substituted analogues show lower thermal stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via multi-step protocols. A common approach involves:

Biginelli-like condensation : Reacting thiourea, β-keto esters (e.g., ethyl acetoacetate), and substituted aldehydes (e.g., thiophene-2-carboxaldehyde) under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .

Amide coupling : Converting the ester intermediate (e.g., ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) to the carboxamide via hydrolysis to the carboxylic acid, followed by coupling with 2-methoxyaniline using reagents like EDCI/HOBt .

- Optimization : Yield improvements are achieved by optimizing solvent systems (e.g., glacial acetic acid for cyclization), temperature (reflux at 110–120°C), and catalyst choice (e.g., sodium acetate for regioselectivity). Purity is enhanced via recrystallization from ethyl acetate/ethanol (3:2) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

- Techniques :

- NMR : ¹H NMR confirms substituent integration (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm, methoxyphenyl singlet at δ 3.8 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~165–170 ppm) .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₈H₁₈N₃O₃S: 356.1012) .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydropyrimidine core be achieved, particularly at the sulfur atom or nitrogen centers?

- Regioselective Alkylation : The sulfur atom in the thioxo (C=S) group exhibits higher nucleophilicity than nitrogen, enabling selective alkylation. For example, treatment with allyl bromide in DMF/K₂CO₃ yields S-alkylated derivatives .

- Validation : X-ray diffraction (XRD) confirms bond formation (e.g., S–C bond length ~1.81 Å), while ¹H NMR tracks proton environment shifts (e.g., loss of S-H proton at δ 3.5 ppm) .

Q. What discrepancies exist in reported crystallographic data for structurally similar derivatives, and how do these impact molecular conformation analysis?

- Key Findings :

- Dihedral angles between the pyrimidine and aryl rings vary significantly (e.g., 12.8° vs. 86.1° in different derivatives), influenced by substituent bulk and hydrogen bonding .

- Discrepancy Source : Solvent polarity during crystallization (e.g., ethyl acetate vs. DMSO) alters packing forces, leading to conformational flexibility .

Q. How do substituents on the thiophene ring influence electronic properties and intermolecular interactions in the solid state?

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce π-π stacking interactions, while electron-donating groups (e.g., -OCH₃) enhance hydrogen bonding with adjacent molecules .

- Structural Impact : Thiophene substituents modulate crystal packing via C–H···O/S interactions, as observed in XRD studies (e.g., bifurcated hydrogen bonds along the c-axis) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of tetrahydropyrimidine derivatives?

- Approach :

Purity Verification : Use HPLC (≥98% purity) to rule out impurities as activity modifiers .

Conformational Screening : Compare IC₅₀ values of different polymorphs (e.g., planar vs. puckered pyrimidine rings) using XRD and molecular docking .

Solubility Control : Standardize DMSO stock concentrations to avoid aggregation artifacts in bioassays .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to prevent oxidation of thiophene moieties .

- Crystallization Protocols : Use slow evaporation (0.5°C/day) for high-quality single crystals suitable for XRD .

- Computational Validation : Pair experimental data with DFT calculations (e.g., Gaussian 16) to predict electronic properties and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.